3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrimidinyl-piperazine and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating neurotransmitter activity. The pyrimidinyl-piperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Brexpiprazole: A dopamine receptor partial agonist used in the treatment of schizophrenia and depression.
Uniqueness
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike imatinib and brexpiprazole, this compound has a thiophenyl group that may enhance its binding affinity and selectivity for certain targets .
Properties
IUPAC Name |
3-(4-pyrimidin-4-ylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-2-14(23-11-1)13-3-4-16(20-19-13)22-9-7-21(8-10-22)15-5-6-17-12-18-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSJMHRNUTUJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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